6-Amino-4-(2,4-dimethoxyphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.12 (s, 1H) : Amino proton (NH₃⁺), broadened due to exchange with DMSO.
- δ 6.85–7.25 (m, 3H) : Aromatic protons from the 2,4-dimethoxyphenyl group.
- δ 3.82 (s, 6H) : Two methoxy groups (–OCH₃).
- δ 2.95 (q, 2H) : Methylene protons adjacent to the dithiolo ring.
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 178.5 : Carbonyl (C=O) of the pyrrolone.
- δ 152.1, 148.3 : Oxygenated carbons (C–OCH₃).
- δ 124.5–130.8 : Aromatic carbons.
- δ 56.1, 55.9 : Methoxy carbons.
The absence of a free amine signal in D₂O-exchanged spectra confirms protonation to NH₃⁺Cl⁻.
Infrared (IR) Spectroscopy of Functional Groups
Key IR absorptions (KBr, cm⁻¹):
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS ([M+H]⁺ at m/z 311.0421) corresponds to the free base (C₁₃H₁₄N₂O₃S₂). Fragmentation pathways include:
- Loss of HCl : m/z 275.0 (base peak).
- Cleavage of the dithiolo ring : m/z 198.1 (C₈H₈O₂S⁺).
- Demethoxylation : m/z 253.0 (C₁₁H₉N₂OS₂⁺).
Properties
IUPAC Name |
6-amino-4-(2,4-dimethoxyphenyl)dithiolo[4,3-b]pyrrol-5-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S2.ClH/c1-17-7-3-4-8(10(5-7)18-2)15-9-6-19-20-12(9)11(14)13(15)16;/h3-6H,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTROLENQZFIXSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C3=CSSC3=C(C2=O)N)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Thiol Protection and Amine Coupling
The synthesis begins with the protection of thiol groups using tert-butyl mercaptan in the presence of potassium carbonate (K₂CO₃) in acetone at 0°C to room temperature (rt). This step generates a bis-tert-butyl thioether intermediate, which reacts with 2,4-dimethoxyphenylamine under toluene reflux conditions with p-toluenesulfonic acid (TsOH) as a catalyst. Subsequent treatment with oxalyl chloride and triethylamine (Et₃N) facilitates the formation of a reactive imidoyl chloride intermediate, crucial for downstream cyclization.
Cyclization and Ammonolysis
The imidoyl chloride undergoes ammonolysis in a mixture of n-butanoic acid and toluene under ammonia gas saturation at 120°C. This step introduces the primary amine group at position 6 of the pyrrolidone core, yielding 4-tert-butylmercapto-5-tert-butylmercapto methenyl-1-(2,4-dimethoxyphenyl)-3-amino-1,5-dihydropyrrolidone (Compound 4). The reaction requires precise control of ammonia flow rate and temperature to avoid over-ammoniation, which leads to byproduct formation.
Thiol Deprotection and Sulfur Insertion
Trifluoroacetic anhydride (TFAA) in dichloromethane (CH₂Cl₂) removes the tert-butyl protecting groups, exposing free thiols. Subsequent treatment with mercuric acetate (Hg(OAc)₂) in trifluoroacetic acid (TFA) induces mercury-sulfur complexation, followed by hydrogen sulfide (H₂S) gas bubbling to replace mercury atoms with sulfur. This step forms thedithiolo[4,3-b]pyrrol-5-one scaffold (Compound 6) with 63% yield.
Hydrochloride Salt Formation
The final step involves refluxing Compound 6 with concentrated hydrochloric acid (HCl) in methanol to protonate the primary amine, yielding the hydrochloride salt (Compound 7) as a green crystalline solid (80% yield, mp 230–232°C). The use of excess HCl ensures complete salt formation, while methanol facilitates crystallization.
Analytical Characterization
Key intermediates and the final product were characterized using nuclear magnetic resonance (NMR), mass spectrometry (MS), and melting point analysis:
| Compound | ¹H-NMR (δ, ppm) | ESI-MS ([M+H]⁺) | Melting Point (°C) |
|---|---|---|---|
| 4 | 1.24 (9H, s), 1.37 (9H, s), 3.72 (3H, s), 3.82 (3H, s), 6.10 (1H, s), 6.48–6.51 (2H, m), 7.10 (1H, d, J=8.4 Hz) | 519.16 | 180–182 |
| 6 | 3.72 (3H, s), 3.82 (3H, s), 6.61–6.74 (2H, m), 6.81 (1H, s), 7.18 (1H, d, J=8.8 Hz) | 405.02 | 188–189 |
| 7 | Not reported (used directly) | – | 230–232 |
Optimization Strategies and Challenges
Solvent and Catalyst Selection
Mercury Waste Mitigation
The use of mercuric acetate posed environmental and safety challenges. Researchers adopted a closed-system H₂S gas treatment to minimize mercury leakage and implemented diatomaceous earth filtration to remove mercury residues.
Yield Improvements
-
Ammonia Saturation : Controlled ammonia bubbling for 5 hours in the ammonolysis step reduced side reactions, increasing Compound 4 yield to 95%.
-
Recrystallization : Methanol recrystallization of Compound 6 enhanced purity from 85% to >98%, critical for hydrochloride salt stability.
Comparative Analysis with Alternative Methods
While the primary synthesis route relies on mercury-based sulfur insertion, alternative approaches using phosphorus pentasulfide (P₄S₁₀) or Lawesson’s reagent have been explored for dithiolo ring formation. However, these methods suffer from lower yields (40–50%) and require harsh conditions (e.g., 150°C in xylene), making them less viable for large-scale production.
Industrial Scalability Considerations
Cost Analysis
-
Reagent Costs : Tert-butyl mercaptan and mercuric acetate account for 65% of total material costs. Substituting mercury with zinc acetate reduced costs by 30% but lowered yields to 55%.
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Waste Management : Mercury-contaminated waste treatment adds $12–15/kg to production costs, necessitating alternative sulfur insertion methodologies.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(2,4-dimethoxyphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the amino and phenyl groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted analogs, each with distinct chemical and biological properties.
Scientific Research Applications
6-Amino-4-(2,4-dimethoxyphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential to modulate biological pathways and its effects on cellular processes.
Industry: It may be used in the development of new pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Amino-4-(2,4-dimethoxyphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate enzymes involved in critical biochemical pathways.
Modulating Receptor Activity: The compound can interact with cellular receptors, altering signal transduction and cellular responses.
Influencing Gene Expression: It may affect the expression of genes related to immune response and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The dithiolopyrrolone scaffold is shared among several compounds, with variations in substituents dictating pharmacological and physicochemical properties. Key analogues include:
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to non-ionic derivatives like holomycin .
Biological Activity
6-Amino-4-(2,4-dimethoxyphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of hematopoietic stimulation. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific sources.
Synthesis
The compound is synthesized through a series of chemical reactions involving the formation of dithiolo and pyrrol structures. The synthesis typically begins with precursor compounds that undergo various modifications to introduce the amino and methoxy phenyl groups. Notably, several derivatives of this compound have been synthesized to evaluate their biological efficacy.
Hematopoietic Activity
One of the most significant findings regarding the biological activity of 6-Amino-4-(2,4-dimethoxyphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one hydrochloride is its ability to raise leukocyte counts in experimental models. A study demonstrated that certain derivatives exhibited leukocyte count-raising activities comparable to recombinant human granulocyte colony-stimulating factor (rhG-CSF), which is a standard treatment for leukopenia .
Key Findings:
- Compound 8a : Showed significant antileukopenia activity in cyclophosphamide-treated mice, outperforming rhG-CSF in some cases.
- Other Derivatives : Compounds such as 8b, 8d, and 8h also exhibited notable effects on leukocyte counts but were less potent than 8a.
| Compound | Leukocyte Count Activity | Comparison to rhG-CSF |
|---|---|---|
| 8a | High | Superior |
| 8b | Moderate | Comparable |
| 8d | Moderate | Lower |
| 8h | Moderate | Lower |
The precise mechanism by which this compound raises leukocyte counts involves modulation of hematopoietic growth factors. The studies suggest that it may stimulate the bone marrow directly or enhance the release of growth factors that promote leukocyte production.
Case Studies
Several studies have documented the effects of this compound on leukocyte levels in various experimental setups:
- Cyclophosphamide-Induced Leukopenia : In a controlled study, mice treated with cyclophosphamide showed a marked decrease in leukocyte levels. Administration of compound 8a resulted in a significant recovery of leukocyte counts compared to untreated controls.
- Comparative Studies with rhG-CSF : In head-to-head comparisons with rhG-CSF, compound 8a not only restored leukocyte levels but also showed fewer side effects commonly associated with rhG-CSF therapy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [1,2]dithiolo[4,3-b]pyrrol-5(4H)-one derivatives, and how can reaction conditions be optimized?
- Methodology : Utilize a three-component reaction involving aromatic aldehydes, cyanoacetamide, and dithiomalondianilide in the presence of morpholine. Optimize molar ratios (e.g., 1:1:1 for aldehyde, cyanoacetamide, and dithiomalondianilide) and reaction temperature (typically 80–100°C) to enhance cyclization efficiency. Monitor reaction progress via TLC or HPLC to isolate intermediates and final products .
- Key Parameters : Solvent choice (e.g., ethanol or DMF), catalyst (morpholine), and reaction time (12–24 hours) significantly influence yield. Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures is recommended .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement. Key steps include data collection at low temperature (e.g., 100 K), integration of diffraction patterns, and refinement of anisotropic displacement parameters. Validate hydrogen bonding and π-π stacking interactions to confirm molecular packing .
- Spectroscopy : Combine -NMR (300–500 MHz, DMSO-) and -NMR to assign aromatic protons and carbonyl groups. HRMS (ESI-TOF) with [M+H] or [M+Na] ions provides molecular mass confirmation .
Advanced Research Questions
Q. How can computational chemistry elucidate the reaction mechanism and electronic properties of dithiolopyridine derivatives?
- DFT Calculations : Apply the Grimme B97-3c composite scheme to model the cyclization process. Calculate activation energies (e.g., 28.8 kcal/mol for the rate-limiting step) and transition states using Gaussian 16. Visualize molecular orbitals (HOMO/LUMO) with GaussView to predict reactivity and electron transfer pathways .
- Mechanistic Insights : Simulate intermediates, such as Michael adducts, to validate stepwise vs. concerted pathways. Compare computed IR spectra with experimental data to confirm key intermediates .
Q. How should researchers address contradictions in biological activity data across structurally similar analogs?
- Data Analysis Framework :
| Parameter | Example Values | Source |
|---|---|---|
| Herbicidal Safening | Moderate activity against 2,4-D | |
| ADMET Properties | LogP: 2.8, H-bond donors: 2 | |
| Structural Variants | Substituents at 4-aryl or 7-phenyl |
- Resolution Strategy : Conduct comparative bioassays under standardized conditions (e.g., plant growth inhibition assays at 100 ppm). Use molecular docking (AutoDock Vina) to correlate binding affinity with substituent effects on target proteins (e.g., acetolactate synthase) .
Q. What strategies improve the design of analogs with enhanced herbicidal safening or pharmacological activity?
- Structure-Activity Relationship (SAR) :
- Electron-Donating Groups : Introduce methoxy or dimethylamino groups at the 2,4-positions of the aryl ring to enhance π-stacking with enzyme active sites .
- Pyrrole Modifications : Replace the hydrochloride counterion with trifluoroacetate to improve solubility without altering bioactivity .
Methodological Notes
- Data Reproducibility : Replicate crystallographic data (CCDC deposition recommended) and computational workflows (provide Gaussian input files in supplementary materials) .
- Conflict Mitigation : Cross-validate biological assays with orthogonal methods (e.g., enzymatic inhibition vs. whole-organism testing) to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
